7,7-Dimethoxy-2,6-dimethylhept-2-ene
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Overview
Description
7,7-Dimethoxy-2,6-dimethylhept-2-ene: is an organic compound characterized by its unique structure, which includes two methoxy groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxy-2,6-dimethylhept-2-ene typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 2,6-dimethylhept-2-ene with methanol in the presence of an acid catalyst to introduce the methoxy groups at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the methoxy groups and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,7-Dimethoxy-2,6-dimethylhept-2-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: 7,7-Dimethoxy-2,6-dimethylhept-2-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of methoxy groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxy-2,6-dimethylhept-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond allows for addition reactions, making it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
2,6-Dimethylhept-2-ene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
7,7-Dimethyl-2,6-dimethylhept-2-ene: Similar structure but without the methoxy groups, affecting its chemical properties and reactivity.
Uniqueness: The presence of methoxy groups in 7,7-Dimethoxy-2,6-dimethylhept-2-ene makes it unique compared to its analogs.
Properties
CAS No. |
62597-30-2 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7,7-dimethoxy-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-10(3)11(12-4)13-5/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
CJMKPXREPZEBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(OC)OC |
Origin of Product |
United States |
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